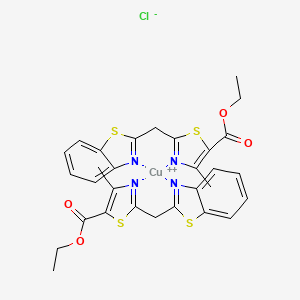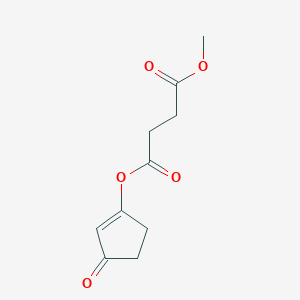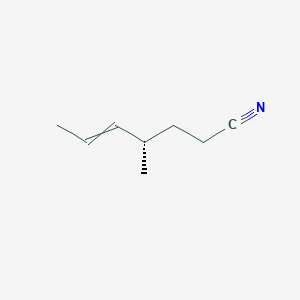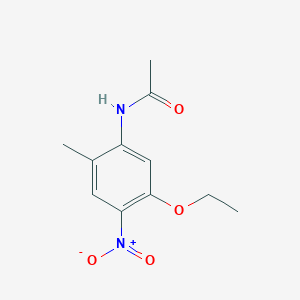
Silane, (iodogermylidyne)tris[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (iodogermylidyne)tris[trimethyl-] is a unique organosilicon compound characterized by the presence of an iodogermylidyne group bonded to a silicon atom, which is further bonded to three trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (iodogermylidyne)tris[trimethyl-] typically involves the reaction of iodogermane with tris(trimethylsilyl)silane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Iodogermane: Iodogermane is synthesized by reacting germanium tetrachloride with iodine in the presence of a reducing agent.
Reaction with Tris(trimethylsilyl)silane: The iodogermane is then reacted with tris(trimethylsilyl)silane in the presence of a catalyst, such as a transition metal complex, to form Silane, (iodogermylidyne)tris[trimethyl-].
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (iodogermylidyne)tris[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silanes and germanes.
Substitution: The iodogermylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of siloxanes and germanium oxides.
Reduction: Formation of simpler silanes and germanes.
Substitution: Formation of halogenated silanes and germanes.
Applications De Recherche Scientifique
Silane, (iodogermylidyne)tris[trimethyl-] has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the fabrication of advanced materials, including semiconductors and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of Silane, (iodogermylidyne)tris[trimethyl-] involves the formation of reactive intermediates, such as silyl radicals, which participate in various chemical transformations. The molecular targets and pathways include:
Radical Reactions: The compound generates silyl radicals that can initiate radical chain reactions.
Hydrosilylation: It can add across double bonds in unsaturated compounds, facilitating hydrosilylation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: A similar compound used as a radical reducing agent.
Trichlorosilane: Another silane compound with different reactivity and applications.
Diphenylsilane: Used in hydrosilylation reactions similar to Silane, (iodogermylidyne)tris[trimethyl-].
Uniqueness
Silane, (iodogermylidyne)tris[trimethyl-] is unique due to the presence of the iodogermylidyne group, which imparts distinct reactivity and properties compared to other silanes. Its ability to participate in both radical and substitution reactions makes it a versatile reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
404888-67-1 |
|---|---|
Formule moléculaire |
C9H27GeISi3 |
Poids moléculaire |
419.10 g/mol |
InChI |
InChI=1S/3C3H9Si.GeI/c3*1-4(2)3;1-2/h3*1-3H3; |
Clé InChI |
TUFTUURQOVCCTI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)



![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)

![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
